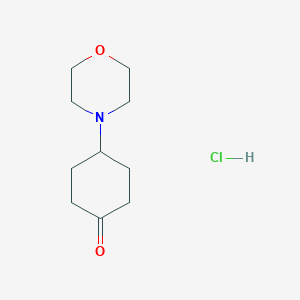
4-Morpholin-4-ylcyclohexan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Morpholin-4-ylcyclohexan-1-one;hydrochloride” is a chemical compound with the CAS Number: 2361645-25-0 . It has a molecular weight of 219.71 . The compound is in the form of a powder . It is used as a synthetic intermediate .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H17NO2.ClH/c12-10-3-1-9 (2-4-10)11-5-7-13-8-6-11;/h9H,1-8H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 219.71 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Morpholine derivatives, including those similar to 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride, serve as intermediates in the synthesis of biologically active heterocyclic compounds. For example, Mazur et al. (2007) demonstrated the structural configuration of a morpholine derivative, highlighting its role in forming hydrogen bonds, crucial for developing heterocyclic compounds with potential biological activities (Mazur, Pitucha, & Rzączyńska, 2007). Similarly, Corbani et al. (1973) and Katritzky et al. (1994) investigated the oxidation of enamines and the synthetic potential of morpholine derivatives, revealing their importance in organic synthesis and the development of novel compounds (Corbani, Rindonek, & Scolastico, 1973); (Katritzky, Galuszka, Rachwał, Mancheño, & Steel, 1994).
Complexation with Metals
Morpholine derivatives also exhibit the ability to form complexes with metals. Singh et al. (2000) synthesized tellurated derivatives of morpholine, investigating their complexation with palladium(II) and mercury(II). These complexes were analyzed to understand the coordination behavior of morpholine derivatives with metals, providing insights into their potential applications in material science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Theoretical Studies and Structural Analysis
Theoretical studies offer profound insights into the structural and electronic properties of morpholine derivatives. Priyanka, Srivastava, & Katiyar (2016) conducted combined experimental and theoretical studies on a morpholine-containing compound, examining its geometry, vibrational frequencies, and electronic properties through density functional theory (DFT). These studies are vital for understanding the physicochemical properties of morpholine derivatives and their interactions in various chemical environments (Priyanka, Srivastava, & Katiyar, 2016).
Safety and Hazards
properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIZWABCJTORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361645-25-0 |
Source


|
| Record name | 4-(morpholin-4-yl)cyclohexan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)
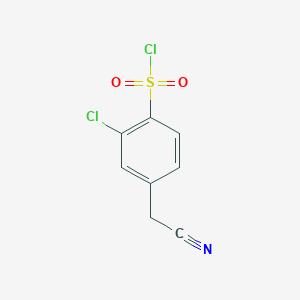
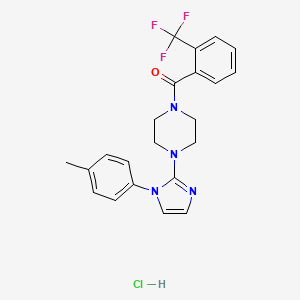

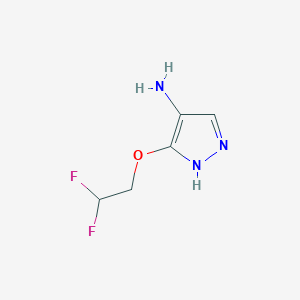

![1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B2889936.png)
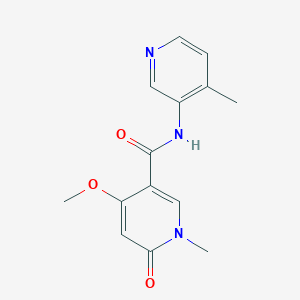
![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2889939.png)
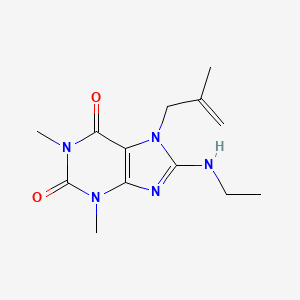
![1-[4-[2-(Trifluoromethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2889942.png)
![3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2889943.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2889944.png)
![3,4-Difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)